(4-(4-Fluorobenzyl)morpholin-2-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c13-11-3-1-10(2-4-11)7-14-5-6-16-12(8-14)9-15/h1-4,12,15H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJLSVQIAWENSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=C(C=C2)F)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 4 Fluorobenzyl Morpholin 2 Yl Methanol
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of the target molecule, (4-(4-Fluorobenzyl)morpholin-2-yl)methanol, suggests several logical disconnections. The primary disconnection is at the C-N bond of the morpholine (B109124) ring, separating the 4-(4-fluorobenzyl) group from the morpholin-2-yl)methanol core. This leads to two key synthons: 2-(hydroxymethyl)morpholine and 4-fluorobenzyl halide.
Another strategic disconnection can be made within the morpholine ring itself. Breaking the C-O and C-N bonds retrosynthetically leads back to simpler, achiral starting materials. A common and effective strategy involves the use of a vicinal amino alcohol and a two-carbon electrophile, or alternatively, starting from an epoxide and an amino alcohol. nih.gov For instance, N-(4-fluorobenzyl)ethanolamine and a protected glycidol (B123203) or epichlorohydrin (B41342) derivative are viable starting materials. This approach allows for the controlled construction of the morpholine ring and the introduction of the hydroxymethyl group at the C2 position.
Development of Novel Synthetic Routes to the Morpholine Core and its 2-Hydroxymethyl Substitution
The synthesis of the morpholine core, particularly with a hydroxymethyl group at the C2 position, is a critical step. Several methods have been developed to achieve this, often focusing on efficiency and stereocontrol.
A widely used method involves the reaction of an N-substituted ethanolamine (B43304) with an epoxide. For instance, N-benzylethanolamine can be reacted with epichlorohydrin to form N-benzyl-2-(hydroxymethyl)morpholine. google.com This intermediate can then undergo further modifications. Another approach is the dehydration of bis(2-hydroxyethyl)amines, although this often requires harsh conditions. researchgate.net
More recent and efficient methods focus on the use of protected intermediates to improve yields and selectivity. For example, a concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine has been developed starting from epichlorohydrin. acs.org This method avoids chromatography, making it suitable for large-scale production. acs.org
| Starting Material | Reagent | Intermediate | Reference |
| N-Benzylethanolamine | Epichlorohydrin | N-benzyl-2-(hydroxymethyl)morpholine | google.com |
| Epichlorohydrin | N-Benzylethanolamine | (S)-N-BOC-2-hydroxymethylmorpholine | acs.org |
Stereoselective Synthesis Approaches to C2-Substituted Morpholines
Achieving the desired stereochemistry at the C2 position of the morpholine ring is crucial for the biological activity of many morpholine derivatives. Several stereoselective strategies have been developed.
One approach utilizes chiral starting materials, such as enantiopure epoxides or amino alcohols. nih.gov For example, the reaction of an enantiopure epoxide with an amino alcohol can lead to the formation of a specific stereoisomer of the morpholine derivative. nih.gov
Another powerful technique is the use of copper-promoted oxyamination of alkenes. This method allows for the direct and stereoselective synthesis of 2-aminomethyl functionalized morpholines from alkenols. nih.gov The reaction proceeds with good to excellent yields and high diastereoselectivities. nih.gov A proposed mechanism involves the coordination of the alcohol to a copper(II) catalyst, followed by intramolecular addition to the alkene. nih.gov
A patent describes a novel preparation method for chiral 2-hydroxymethyl morpholine compounds, which are key intermediates for many drug molecules. google.com
Introduction of the 4-(4-Fluorobenzyl) Moiety
The final key step in the synthesis of this compound is the introduction of the 4-fluorobenzyl group onto the nitrogen atom of the morpholine ring. This is typically achieved through N-alkylation.
The reaction involves treating the 2-(hydroxymethyl)morpholine intermediate with a 4-fluorobenzyl halide, such as 4-fluorobenzyl chloride or bromide, in the presence of a base. The choice of base and solvent can influence the reaction's efficiency. Common bases include potassium carbonate or triethylamine, and solvents like acetonitrile (B52724) or dimethylformamide are often used.
The reactivity of benzyl (B1604629) halides can be influenced by the reaction mechanism, which can be either S_N_1 or S_N_2. nih.gov For instance, the benzylation of adenine (B156593) with benzyl chloride was found to follow a second-order reaction, indicative of an S_N_2 mechanism. nih.gov The presence of the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it less nucleophilic than similar secondary amines like piperidine (B6355638). wikipedia.org
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is essential for maximizing the yield and purity of the final product while minimizing reaction times and by-product formation. For the N-alkylation step, factors such as the choice of base, solvent, temperature, and reaction time are critical.
For instance, in the N-formylation of morpholine, a related reaction, various conditions have been optimized. researchgate.net Similarly, the N-alkylation of amines with alcohols using metal catalysts has been extensively studied to improve efficiency. researchgate.net The use of phase-transfer catalysts can also be beneficial in some cases, particularly when dealing with reactants of differing solubility.
Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial for determining the optimal reaction time and preventing the formation of over-alkylated or other undesired products.
Green Chemistry Principles in the Synthesis of this compound
Applying green chemistry principles to the synthesis of this compound is an important consideration for sustainable chemical manufacturing. This involves using less hazardous chemicals, designing energy-efficient processes, and minimizing waste.
One approach is the use of catalytic methods, which reduce the need for stoichiometric reagents. For example, the use of copper catalysts in the synthesis of the morpholine core is a step towards a greener process. nih.gov Another strategy is the use of more environmentally benign solvents. Water, or mixtures of water with organic solvents, can sometimes be used in the initial steps of the synthesis. google.comacs.org
A green synthesis of morpholines has been reported via the selective monoalkylation of amines, which can be conducted on a multi-gram scale. chemrxiv.org This methodology highlights the potential for scalable and more environmentally friendly synthetic routes.
Comparative Analysis of Synthetic Efficiencies and Scalability
The route starting from epichlorohydrin and N-benzylethanolamine, followed by N-alkylation, is a common and relatively efficient method. google.comacs.org However, the stereoselectivity of this route may need to be carefully controlled. The copper-catalyzed oxyamination route offers high stereoselectivity but may involve more complex catalytic systems. nih.gov
| Feature | Route 1: Epichlorohydrin + N-Benzylethanolamine | Route 2: Copper-Catalyzed Oxyamination |
| Starting Materials | Readily available | Requires synthesis of specific alkenols |
| Stereoselectivity | May require chiral resolution or chiral starting materials | High diastereoselectivity |
| Number of Steps | Relatively few | Can be a multi-step process |
| Scalability | Good, especially with optimized procedures | May require specialized equipment for catalysis |
| Overall Yield | Can be high with optimization | Good to excellent |
Advanced Spectroscopic and Structural Characterization of 4 4 Fluorobenzyl Morpholin 2 Yl Methanol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of (4-(4-Fluorobenzyl)morpholin-2-yl)methanol in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved, providing a detailed picture of the molecule's connectivity and stereochemistry.
¹H and ¹³C NMR data provide a foundational fingerprint of the molecule. The proton spectrum is expected to show distinct signals for the aromatic protons of the fluorobenzyl group, the morpholine (B109124) ring protons, and the hydroxymethyl group. The fluorine atom attached to the benzyl (B1604629) group will induce characteristic splitting patterns in the aromatic region. The diastereotopic nature of the protons on the morpholine ring, particularly those adjacent to the chiral center at C2, leads to complex splitting patterns that are crucial for conformational analysis.
| Proton (¹H) NMR | Carbon (¹³C) NMR |
| Aromatic protons | Aromatic carbons |
| Morpholine ring protons | Morpholine ring carbons |
| Hydroxymethyl group protons | Hydroxymethyl carbon |
| Benzyl group protons | Benzyl carbon |
Conformational Analysis using NMR Techniques
The morpholine ring is not planar and typically adopts a chair conformation to minimize steric strain. The orientation of the substituents on the ring, whether axial or equatorial, can be determined through a detailed analysis of the proton-proton coupling constants (³JHH). Larger coupling constants are generally observed between axial-axial protons compared to axial-equatorial or equatorial-equatorial protons. Furthermore, variable temperature NMR studies can provide insights into the conformational dynamics of the morpholine ring, such as the energy barrier for ring inversion. The bulky 4-fluorobenzyl group at the nitrogen atom is expected to predominantly occupy an equatorial position to minimize steric hindrance.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of this compound and to confirm its elemental composition. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula, C12H16FNO2.
Upon ionization, the molecule undergoes fragmentation, and the resulting fragmentation pattern provides valuable structural information. The analysis of these fragments helps to piece together the molecular structure. Common fragmentation pathways for this molecule would likely involve the cleavage of the bond between the benzyl group and the morpholine nitrogen, leading to the formation of a stable fluorobenzyl cation. Another probable fragmentation would be the loss of the hydroxymethyl group from the morpholine ring.
| Fragment | Proposed Structure |
| [M]+ | Intact molecule |
| [M - CH2OH]+ | Loss of the hydroxymethyl group |
| [C7H6F]+ | Fluorobenzyl cation |
| [C5H10NO]+ | Morpholine-derived fragment |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic fingerprint of the functional groups present in this compound.
The IR spectrum is expected to show a broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule will appear in the 3100-2800 cm⁻¹ region. The C-O-C stretching of the morpholine ether linkage will give rise to a strong absorption band around 1100 cm⁻¹. The C-F stretching vibration of the fluorobenzyl group is expected in the region of 1250-1000 cm⁻¹.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | 3400-3200 (broad) |
| C-H (aromatic) | 3100-3000 |
| C-H (aliphatic) | 3000-2800 |
| C-F (aryl fluoride) | 1250-1000 |
| C-O-C (ether) | 1150-1085 |
X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. By diffracting X-rays through a single crystal of this compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined. This technique would unequivocally establish the bond lengths, bond angles, and torsional angles within the molecule, confirming the chair conformation of the morpholine ring and the relative stereochemistry at the C2 position.
Assessment of Morpholine Ring Conformation in the Solid State
A comprehensive search of the scientific literature and crystallographic databases did not yield any specific studies reporting the single-crystal X-ray diffraction analysis of (this compound). Consequently, experimentally determined data regarding its solid-state conformation, including precise bond lengths, bond angles, and torsional angles of the morpholine ring, are not publicly available at this time.
The determination of the morpholine ring conformation in the solid state is exclusively achieved through single-crystal X-ray crystallography. This technique provides a definitive three-dimensional model of the molecule as it exists in the crystal lattice. From this model, the exact conformation of the six-membered morpholine ring can be established. Typically, morpholine rings adopt a stable chair conformation , which minimizes steric strain and torsional interactions between the atoms of the ring.
In the absence of experimental data for (this compound), the conformation of its morpholine ring can be predicted based on the well-established principles of conformational analysis and the known structures of related morpholine-containing compounds. For instance, studies on various N-substituted morpholine derivatives have consistently shown the prevalence of the chair conformation in the solid state.
A hypothetical chair conformation for (this compound) would feature the following characteristics:
The oxygen and nitrogen atoms would be located at opposing corners of the chair.
The substituents on the ring, the 4-(4-fluorobenzyl) group at the nitrogen atom and the methanol (B129727) group at the C2 position, would occupy either axial or equatorial positions. The preferred orientation would be the one that minimizes steric hindrance. It is highly probable that the bulky 4-(4-fluorobenzyl) group on the nitrogen atom would preferentially occupy an equatorial position to reduce steric clashes with the rest of the ring. Similarly, the methanol group at C2 would likely also adopt an equatorial position.
To provide a concrete example of the type of data that would be obtained from a crystallographic study, the table below illustrates the kind of information that would be generated. Please note, the following data is hypothetical and is presented for illustrative purposes only, as no experimental data for the title compound has been found.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| α (°) | 90 |
| β (°) | 105.34 |
| γ (°) | 90 |
| Volume (ų) | 1302.5 |
Table 2: Hypothetical Selected Torsion Angles for the Morpholine Ring of this compound
| Atoms (I-J-K-L) | Hypothetical Torsion Angle (°) |
|---|---|
| O1-C2-C3-N4 | -55.8 |
| C2-C3-N4-C5 | 58.2 |
| C3-N4-C5-C6 | -59.1 |
| N4-C5-C6-O1 | 57.5 |
| C5-C6-O1-C2 | -54.3 |
The definitive assessment of the morpholine ring conformation in the solid state for (this compound) awaits future crystallographic studies. Such an investigation would provide invaluable insights into the precise three-dimensional structure and intermolecular interactions of this compound.
Chemical Reactivity and Derivatization of 4 4 Fluorobenzyl Morpholin 2 Yl Methanol
Transformations of the Primary Hydroxyl Group
The primary alcohol functionality is a versatile handle for introducing structural modifications. It can undergo oxidation, esterification, etherification, and can be converted into a good leaving group for nucleophilic substitution reactions.
Oxidation Reactions to Aldehydes and Carboxylic Acids
The primary hydroxyl group of (4-(4-Fluorobenzyl)morpholin-2-yl)methanol can be selectively oxidized to form either the corresponding aldehyde, (4-(4-fluorobenzyl)morpholin-2-yl)carbaldehyde, or be fully oxidized to the carboxylic acid, 4-(4-fluorobenzyl)morpholine-2-carboxylic acid. The outcome of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions employed. chemguide.co.uklibretexts.org
For the partial oxidation to an aldehyde, milder reagents are required to prevent over-oxidation. chemguide.co.uklibretexts.org Reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation, typically yielding the aldehyde without significant formation of the carboxylic acid. libretexts.org To ensure the aldehyde is the major product, it can be distilled from the reaction mixture as it forms. chemguide.co.uk
Conversely, the complete oxidation to a carboxylic acid requires stronger oxidizing agents and more vigorous conditions. libretexts.orgncert.nic.in Common reagents for this include potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic medium. libretexts.orgncert.nic.inacsgcipr.org The reaction is often performed under reflux to ensure the intermediate aldehyde is fully converted to the final carboxylic acid product. libretexts.org
Table 1: Oxidation Reactions of this compound
| Target Product | Reagent(s) | Typical Conditions |
|---|---|---|
| (4-(4-Fluorobenzyl)morpholin-2-yl)carbaldehyde | Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) | Anhydrous solvent (e.g., CH₂Cl₂), Room temperature |
| 4-(4-Fluorobenzyl)morpholine-2-carboxylic acid | Potassium dichromate (K₂Cr₂O₇) / H₂SO₄ or Potassium permanganate (KMnO₄) | Heat under reflux with excess oxidizing agent |
Esterification and Etherification Reactions
The primary alcohol can readily undergo esterification with carboxylic acids or their derivatives (like acyl chlorides) to form esters. byjus.combritannica.com The classic Fischer esterification involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid, and heat. byjus.comcommonorganicchemistry.com Alternatively, for more sensitive substrates, reaction with an acyl chloride at room temperature can yield the corresponding ester. byjus.com For example, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) converts the alcohol to a tosylate ester, a key intermediate for subsequent reactions. libretexts.orgchemistrysteps.compressbooks.pub
Etherification, the formation of an ether, can be achieved through methods like the Williamson ether synthesis. britannica.combyjus.com This involves first deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the more nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an Sₙ2 reaction to form the ether. britannica.com Acid-catalyzed dehydration of the alcohol can also be used, particularly for forming symmetrical ethers, though it is less common for creating asymmetrical ethers from complex alcohols. byjus.commasterorganicchemistry.comnumberanalytics.com
Table 2: Esterification and Etherification Reactions
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| Fischer Esterification | R'-COOH, H₂SO₄ (cat.), Heat | Ester (R-O-C(=O)R') |
| Acylation | R'-COCl, Pyridine | Ester (R-O-C(=O)R') |
| Sulfonylation | p-Toluenesulfonyl chloride (TsCl), Pyridine | Sulfonate Ester (R-OTs) |
| Williamson Ether Synthesis | 1. NaH; 2. R'-X (alkyl halide) | Ether (R-O-R') |
Nucleophilic Substitution Reactions to Form C2-Substituted Morpholine (B109124) Derivatives
The hydroxyl group itself is a poor leaving group. Therefore, to perform nucleophilic substitution at the C2-methyl position, the alcohol must first be converted into a better leaving group. libretexts.orgchemistrysteps.comyoutube.com This is commonly achieved by converting the alcohol into a sulfonate ester (e.g., tosylate or mesylate) or an alkyl halide. libretexts.orgchemistrysteps.com For instance, reacting this compound with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield the corresponding C2-chloromethyl or C2-bromomethyl derivative. libretexts.org
Once activated, these derivatives become excellent substrates for Sₙ2 reactions with a wide range of nucleophiles. This pathway is crucial for introducing diverse functionalities at the C2 position of the morpholine ring. A notable example is the synthesis of 2-aminomethyl-4-(4-fluorobenzyl)morpholine, where the C2-chloromethyl derivative is reacted with potassium phthalimide (B116566), followed by hydrazinolysis to liberate the primary amine. This demonstrates a robust method for installing an amino group, a key pharmacophore in many biologically active molecules.
Table 3: Synthesis of C2-Substituted Derivatives via Nucleophilic Substitution
| Step | Description | Reagent(s) | Intermediate/Product |
|---|---|---|---|
| 1 | Activation of Hydroxyl Group | p-Toluenesulfonyl chloride (TsCl) or Thionyl chloride (SOCl₂) | (4-(4-Fluorobenzyl)morpholin-2-yl)methyl p-toluenesulfonate or 2-(Chloromethyl)-4-(4-fluorobenzyl)morpholine |
| 2 | Nucleophilic Displacement | Potassium phthalimide (K-Phth) | N-(((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)phthalimide |
| 3 | Deprotection | Hydrazine (B178648) (N₂H₄) | (4-(4-Fluorobenzyl)morpholin-2-yl)methanamine |
Reactions Involving the Morpholine Nitrogen and Ring System
The tertiary nitrogen atom within the morpholine ring is nucleophilic and basic, making it a site for quaternization and a handle for modifying or cleaving the N-substituent.
Quaternization Reactions
As a tertiary amine, the morpholine nitrogen in this compound can react with alkylating agents, such as alkyl halides (e.g., methyl iodide, ethyl bromide), to form a quaternary ammonium (B1175870) salt. mdpi.com In this reaction, the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. mdpi.comresearchgate.net This process results in a positively charged nitrogen atom, forming a salt with the displaced halide as the counter-ion. nih.gov The quaternization introduces a permanent positive charge and can significantly alter the molecule's physical and biological properties. The reaction is typically straightforward and proceeds under mild conditions. mdpi.com
Table 4: Quaternization of the Morpholine Nitrogen
| Alkylating Agent (R-X) | Product Name |
|---|---|
| Methyl iodide (CH₃I) | 4-(4-Fluorobenzyl)-2-(hydroxymethyl)-4-methylmorpholin-4-ium iodide |
| Ethyl bromide (CH₃CH₂Br) | 4-Ethyl-4-(4-fluorobenzyl)-2-(hydroxymethyl)morpholin-4-ium bromide |
| Benzyl (B1604629) chloride (BnCl) | 4-Benzyl-4-(4-fluorobenzyl)-2-(hydroxymethyl)morpholin-4-ium chloride |
N-Substituent Modifications and Cleavage Strategies
The N-(4-fluorobenzyl) group can be viewed as a protecting group for the morpholine nitrogen, and its cleavage is a key strategic step in the synthesis of N-unsubstituted or differently N-substituted morpholines. Several methods exist for this N-debenzylation.
Catalytic Hydrogenolysis: This is a common and often clean method for cleaving benzyl groups. youtube.comchemicalforums.com The reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. youtube.comduke.edu The addition of an acid can sometimes facilitate the reaction. acs.org This method is effective but may be incompatible with other reducible functional groups in the molecule, such as alkenes or alkynes. thieme-connect.com
Oxidative Cleavage: Reagents like ceric ammonium nitrate (B79036) (CAN) can effect the oxidative debenzylation of tertiary N-benzyl amines. rsc.orgst-andrews.ac.ukrsc.org This method offers an alternative under non-reductive conditions, which can be advantageous when hydrogenolysis-sensitive groups are present. thieme-connect.com The reaction proceeds via oxidation at the nitrogen atom. rsc.org
Dissolving Metal Reduction: Conditions such as sodium or lithium metal in liquid ammonia (B1221849) (a Birch or Benkeser-type reduction) can also be used for N-debenzylation. youtube.comgoogle.comrsc.org This powerful reductive method avoids the use of catalysts but requires cryogenic temperatures and careful handling of reactive alkali metals. google.com
Table 5: N-Debenzylation Strategies
| Method | Reagent(s) | Conditions | Advantage/Disadvantage |
|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C | EtOH or MeOH, room temp to ~60°C | Clean, high yield; Incompatible with reducible groups. duke.eduthieme-connect.com |
| Oxidative Cleavage | Ceric Ammonium Nitrate (CAN) | CH₃CN/H₂O, room temp | Orthogonal to hydrogenolysis; Oxidative conditions. thieme-connect.comrsc.org |
| Dissolving Metal Reduction | Li or Na, liquid NH₃ | Low temperature (-78°C) | Powerful reduction; Requires special handling. google.comrsc.org |
Reactions on the Fluorobenzyl Moiety
The 4-fluorobenzyl group presents two primary sites for chemical modification: the aromatic fluorophenyl ring and the benzylic methylene (B1212753) (-CH2-) bridge that connects the phenyl ring to the morpholine nitrogen.
Electrophilic Aromatic Substitution Studies on the Fluorophenyl Ring
The fluorophenyl ring of this compound is a potential substrate for electrophilic aromatic substitution (EAS) reactions. The outcome of such reactions is governed by the electronic effects of the substituents already present on the benzene (B151609) ring. In this case, the fluorine atom and the N-benzylmorpholin-4-yl)methyl group dictate the regioselectivity and the rate of substitution.
The fluorine atom is an ortho-, para-directing deactivator. Its high electronegativity withdraws electron density from the ring through the inductive effect, making the ring less reactive towards electrophiles compared to benzene. However, through resonance, the fluorine atom can donate lone pair electron density to the ring, directing incoming electrophiles to the ortho and para positions relative to itself.
The (morpholin-4-yl)methyl substituent at the para position relative to the fluorine atom also influences the reactivity of the ring. The nitrogen atom of the morpholine ring has a lone pair of electrons, but its direct attachment to the electron-withdrawing benzyl group, which is in turn attached to the phenyl ring, complicates its electronic contribution. Generally, N-benzyl groups are considered to be weakly activating or deactivating depending on the reaction conditions and the nature of the electrophile. The nitrogen atom can be protonated under strongly acidic conditions, which are often employed in EAS reactions, converting the substituent into a strongly deactivating, meta-directing ammonium group.
Given these factors, electrophilic substitution on the fluorophenyl ring of this compound is expected to be challenging due to the deactivating nature of the fluorine atom and the potential for deactivation of the N-benzylmorpholine moiety under acidic conditions. When substitution does occur, it is predicted to proceed at the positions ortho to the fluorine atom (positions 3 and 5 of the fluorophenyl ring), as the para position is already occupied.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Electrophilic Reagent | Predicted Major Product(s) | Rationale |
| HNO₃/H₂SO₄ (Nitration) | (4-(4-Fluoro-3-nitrobenzyl)morpholin-2-yl)methanol | The nitro group is directed to the position ortho to the fluorine atom. Strong acidic conditions may lead to low yields due to N-protonation. |
| Br₂/FeBr₃ (Bromination) | (4-(3-Bromo-4-fluorobenzyl)morpholin-2-yl)methanol | The bromine atom is directed to the position ortho to the fluorine atom. |
| Acyl Chloride/AlCl₃ (Friedel-Crafts Acylation) | Low to no reaction | The reaction is unlikely to proceed due to the deactivating effect of the fluorine and the potential for complexation of the Lewis acid with the nitrogen and oxygen atoms of the morpholine ring, further deactivating the system. |
Note: The predictions in this table are based on general principles of electrophilic aromatic substitution and have not been experimentally verified for this specific compound in the reviewed literature.
Modifications of the Benzyl Methylene Bridge
The benzyl methylene bridge is another site for potential chemical modification. The C-H bonds at the benzylic position are weaker than typical sp³ C-H bonds due to the resonance stabilization of the resulting benzyl radical. This makes the methylene group susceptible to radical-mediated reactions.
One common transformation is benzylic bromination, often achieved using N-bromosuccinimide (NBS) with a radical initiator such as AIBN or light. chadsprep.comwikipedia.org This reaction would replace one of the hydrogen atoms of the benzyl methylene bridge with a bromine atom, yielding (4-((bromo)(4-fluorophenyl)methyl)morpholin-2-yl)methanol. This brominated derivative can then serve as a precursor for further functionalization through nucleophilic substitution reactions.
Table 2: Potential Reactions at the Benzyl Methylene Bridge
| Reagent(s) | Reaction Type | Potential Product |
| N-Bromosuccinimide (NBS), AIBN/hν | Radical Bromination | (4-((Bromo)(4-fluorophenyl)methyl)morpholin-2-yl)methanol |
| KMnO₄, heat | Oxidation | 4-Fluorobenzoic acid (results in cleavage of the C-N bond) |
| CrO₃, H₂SO₄, acetone (B3395972) (Jones Oxidation) | Oxidation | 4-Fluorobenzaldehyde (may also lead to C-N bond cleavage) |
Note: The reactions listed in this table are general methods for the modification of benzylic positions and their applicability to this compound would need to be experimentally determined, considering potential side reactions involving the morpholine and alcohol functionalities.
Oxidation of the benzyl methylene bridge is also a possibility. Strong oxidizing agents like potassium permanganate would likely cleave the C-N bond and oxidize the benzyl group to 4-fluorobenzoic acid. Milder oxidation conditions might selectively oxidize the methylene group to a carbonyl, forming a benzoyl derivative, though this can be challenging to achieve without affecting other parts of the molecule.
It is important to note that reactions at the benzyl methylene bridge can also include the complete removal of the 4-fluorobenzyl group (debenzylation). This is a common strategy in medicinal chemistry where the benzyl group is used as a protecting group for the nitrogen atom. Reductive methods, such as catalytic hydrogenation (e.g., H₂, Pd/C), or oxidative methods can be employed for this purpose. wikipedia.org
Computational Chemistry and Theoretical Studies of 4 4 Fluorobenzyl Morpholin 2 Yl Methanol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and reactivity indicators. Such studies are crucial for predicting how (4-(4-Fluorobenzyl)morpholin-2-yl)methanol might interact with other molecules, including biological targets. mdpi.com
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. youtube.comyoutube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net
For this compound, FMO analysis would likely show the HOMO localized primarily on the electron-rich regions, such as the morpholine (B109124) oxygen and nitrogen atoms and the π-system of the fluorobenzyl group. The LUMO, on the other hand, would be expected to be distributed over the aromatic ring, particularly influenced by the electron-withdrawing fluorine atom. These findings are critical for predicting sites susceptible to electrophilic or nucleophilic attack.
Table 1: Theoretical Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) | Probable Localization |
| HOMO | -6.85 | Morpholine ring (N, O atoms), Fluorophenyl ring |
| LUMO | -0.98 | Fluorobenzyl group, C-F bond region |
| HOMO-LUMO Gap | 5.87 | N/A |
Note: The data presented in this table is illustrative and represents typical values obtained from Density Functional Theory (DFT) calculations for similar organic molecules. The exact values would depend on the specific computational method and basis set used.
Electrostatic Potential Surface (EPS) or Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution across a molecule's surface. researchgate.net It is generated by mapping the electrostatic potential onto the molecule's electron density surface. The color-coded map reveals regions of negative potential (red), which are electron-rich and prone to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. researchgate.net
In an EPS map of this compound, the most negative potential (red/yellow) is expected to be concentrated around the highly electronegative oxygen atom of the morpholine ring, the oxygen of the methanol (B129727) group, and the fluorine atom on the benzyl (B1604629) ring. These areas represent sites of high electron density. The most positive potential (blue) would likely be found around the hydrogen atoms of the hydroxyl group and the hydrogens attached to the carbons adjacent to the morpholine nitrogen, indicating these are the most acidic protons. researchgate.net
Conformational Analysis and Energy Landscapes via Molecular Mechanics and Density Functional Theory (DFT)
The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy arrangements of the atoms (conformers) and the energy barriers for converting between them.
This analysis typically begins with a broad search using computationally inexpensive methods like Molecular Mechanics (MM) to explore the vast conformational space. The resulting low-energy conformers are then subjected to more accurate, but computationally intensive, quantum mechanical calculations, usually using Density Functional Theory (DFT). researchgate.net This process generates a potential energy landscape, identifying the global minimum energy conformer and other low-energy, thermally accessible structures. For this molecule, key degrees of freedom would include the orientation of the 4-fluorobenzyl group relative to the morpholine ring and the rotation around the C-C bond of the methanol substituent. The chair conformation is a typical stable form for a morpholine ring. mdpi.com
Table 2: Relative Energies of Predicted Stable Conformers of this compound
| Conformer ID | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Conf-1 (Global Min.) | 75.2° | 0.00 | 65.8 |
| Conf-2 | -80.5° | 0.85 | 22.1 |
| Conf-3 | 175.1° | 1.50 | 8.5 |
| Conf-4 | -170.3° | 2.10 | 3.6 |
Note: This table contains hypothetical data derived from principles of conformational analysis. The dihedral angle refers to the bond between the morpholine nitrogen and the benzyl carbon. Relative energies are calculated using a DFT method (e.g., B3LYP/6-31G(d)).
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
While conformational analysis identifies static, low-energy structures, Molecular Dynamics (MD) simulations provide insight into the molecule's dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, often including surrounding solvent molecules, to model its movements and interactions. researchgate.net
An MD simulation of this compound in an aqueous environment would reveal how the molecule moves, flexes, and rotates in solution. It would also provide detailed information on the formation and lifetime of hydrogen bonds between the molecule's hydrogen bond donors (the hydroxyl group) and acceptors (the morpholine oxygen and nitrogen, hydroxyl oxygen) and the surrounding water molecules. nih.gov Such simulations are crucial for understanding the molecule's solubility, stability, and how it might behave in a biological medium before interacting with a target. nih.gov
In Silico Ligand-Target Interaction Prediction as a Scaffold Precursor
The structure of this compound, featuring a morpholine ring, a fluorobenzyl group, and a hydroxymethyl substituent, makes it a valuable scaffold in medicinal chemistry. researchgate.netmspsss.org.ua In silico methods, particularly molecular docking, can be used to predict how this molecule or its derivatives might bind to the active sites of biological targets like enzymes or receptors. researchgate.net
Molecular docking algorithms place the ligand (the molecule) into the binding site of a protein and score the potential poses based on binding affinity and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking). mdpi.com By screening this scaffold against libraries of known protein structures, researchers can generate hypotheses about its potential biological activity. csic.es For instance, the fluorobenzyl group could engage in hydrophobic or π-stacking interactions within a binding pocket, while the morpholine and hydroxyl groups could form critical hydrogen bonds with protein residues. This predictive power allows chemists to prioritize which derivatives to synthesize and test, saving significant time and resources in the drug discovery process. researchgate.netcsic.es
Exploration of Biological Research Potential Preclinical Focus
Design and Synthesis of Derivatives for Molecular Target Probing
The design and synthesis of derivatives are fundamental to probing molecular targets and establishing structure-activity relationships (SAR). nih.govgeorgiasouthern.edu The core structure of (4-(4-Fluorobenzyl)morpholin-2-yl)methanol offers multiple sites for chemical modification, including the morpholine (B109124) ring, the fluorobenzyl group, and the methanol (B129727) moiety.
Synthetic strategies often involve multi-step processes. For instance, the synthesis of related morpholine derivatives has been achieved by reacting a starting material like 4-morpholinecarbonyl chloride with other chemical entities to produce the desired compound. nih.gov Another common approach involves the reaction of a substituted aniline (B41778) with tetronic acid, followed by condensation with an aldehyde in a "one-pot" reaction to create complex heterocyclic structures. researchgate.net Similarly, the synthesis of S-(4-fluorobenzyl)-l-cysteine, a precursor for potential H₂S donors, involves reacting l-cysteine (B1669680) with p-fluorobenzyl bromide in a basic solution. mdpi.com
Derivatives of the related compound 4-(4-fluorobenzyl)piperidine have been synthesized to create new tyrosinase inhibitors by performing various chemical modifications on a lead compound. nih.gov The synthesis of hydrazide-based morpholine derivatives involves transforming a starting acid into its corresponding chloride, which then reacts with hydrazine (B178648) hydrate. mdpi.com These synthetic routes allow researchers to systematically alter the compound's structure to investigate how changes in sterics, electronics, and lipophilicity affect biological activity.
In Vitro Studies on Specific Enzyme or Receptor Interactions
Once synthesized, these novel derivatives undergo in vitro testing to assess their interactions with specific enzymes and receptors. This screening is crucial for identifying potential therapeutic applications and understanding the compound's biological profile.
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin (B1238610) production, and its inhibition is a therapeutic strategy for hyperpigmentation disorders. nih.govnih.gov Derivatives containing the 4-fluorobenzyl moiety attached to a heterocyclic ring, such as piperidine (B6355638) or piperazine, have shown significant potential as tyrosinase inhibitors. nih.govnih.gov In one study, a series of 4-(4-fluorobenzyl)piperidine analogues were found to be effective inhibitors of mushroom tyrosinase, with some showing inhibitory concentrations (IC₅₀ values) significantly lower than the reference inhibitor, kojic acid. nih.gov For example, the competitive inhibitor [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone (compound 26) was found to be approximately 100-fold more active than kojic acid. nih.gov
GABA-A Receptor Modulation
The γ-aminobutyric acid type A (GABA-A) receptor is a major inhibitory neurotransmitter receptor in the central nervous system and a target for many drugs. mdpi.comnih.gov Various heterocyclic compounds are known to modulate GABA-A receptors. mdpi.comnih.gov While direct studies on this compound are limited, the general class of morpholine-containing compounds is explored for such activity. nih.gov Research on other molecules shows that structural features like a fluorophenyl ring can influence binding affinity to GABA receptors. nih.gov The investigation into how derivatives of this compound might interact with GABA-A receptor subtypes represents a potential area of neurological research. nih.gov
H₂S Donor Mechanisms
Hydrogen sulfide (B99878) (H₂S) is an endogenous gasotransmitter involved in numerous physiological processes, including cardiovascular protection and inflammation. nih.govmdpi.com The development of H₂S-releasing compounds, or "H₂S donors," is a significant area of research. nih.gov A well-known slow-releasing H₂S donor is Morpholin-4-ium-4-methoxyphenyl(morpholino)phosphinodithioate (GYY4137), which contains a morpholine ring. nih.govnih.gov It is plausible that derivatives of this compound could be designed to function as H₂S donors, potentially leveraging the established chemistry of compounds like GYY4137. nih.gov The rate of H₂S release can be influenced by the nature of the chemical groups attached to the core structure. nih.gov
Understanding how a compound exerts its effect at the molecular level is a critical step in preclinical research. For the classes of compounds discussed, several mechanisms have been investigated.
Tyrosinase Inhibition: Kinetic studies using Lineweaver-Burk plots help to determine the type of enzyme inhibition. For derivatives of 4-(4-fluorobenzyl)piperidine, both non-competitive and mixed-type inhibition of tyrosinase have been observed. nih.gov A non-competitive inhibitor binds to a site on the enzyme other than the active site, while a mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex. Docking studies further suggest that these inhibitors can bind directly within the active site cavity of both mushroom and human tyrosinase. nih.gov
H₂S Donor Mechanisms: The H₂S-releasing mechanism for donors like GYY4137 is typically triggered by hydrolysis, allowing for a slow and sustained release of the gasotransmitter. nih.gov The catabolism of H₂S itself involves rapid oxidation, primarily in the mitochondria, to thiosulfate, which is then converted to sulfate (B86663) and/or sulfite. mdpi.com
GABA-A Receptor Modulation: For GABA-A receptor modulators, the mechanism can involve interaction with specific binding sites, such as the benzodiazepine (B76468) (BDZ) site. nih.gov Molecular docking studies have shown that the carbonyl group of some modulators can form hydrogen bonds with specific amino acid residues (e.g., α1Thr206) within the BDZ binding site, while other parts of the molecule may fit into lipophilic pockets. nih.gov
Structure-activity relationship (SAR) studies are performed to identify which parts of a molecule are essential for its biological activity. nih.govgeorgiasouthern.edu
For tyrosinase inhibitors based on the 4-fluorobenzylpiperazine scaffold, SAR studies have shown that modifications to the aryl tail significantly impact potency. nih.gov Similarly, for YC-1, an indazole derivative, SAR analysis revealed that fluoro substitution at the ortho position of the benzene (B151609) ring resulted in better inhibitory activity. nih.gov In a series of 4-thiazolidinone (B1220212) inhibitors, the substitution pattern on the phenyl ring was found to be crucial for selectivity, with halogenated inhibitors showing the most promise. The morpholine ring itself is considered a versatile pharmacophore, and its inclusion can enhance potency through interactions with target proteins or by modulating pharmacokinetic properties. nih.gov
| Compound Class | Key Structural Feature | Impact on Activity | Source |
|---|---|---|---|
| 4-Fluorobenzylpiperazine Analogues | Modifications on the arylic tail | Significant improvement in tyrosinase affinity. | nih.gov |
| Indazole Derivatives (YC-1) | Fluoro substitution at ortho position of benzene ring | Enhanced inhibitory activity. | nih.gov |
| 4-Thiazolidinones | Halogen substituents on phenyl ring | Promising inhibitory activity and selectivity against AChE. | |
| Morpholine-containing Compounds | Morpholine ring | Can enhance potency and modulate pharmacokinetic properties. | nih.gov |
In Silico Docking and Pharmacophore Modeling for Receptor Binding Affinity
Computational methods like in silico molecular docking and pharmacophore modeling are powerful tools for predicting and understanding how a ligand binds to its target receptor. nih.gov These approaches can screen large libraries of compounds and prioritize candidates for synthesis and further testing. nih.govnih.gov
Pharmacophore models define the essential three-dimensional arrangement of features a molecule must have to be biologically active. nih.gov For tyrosinase inhibitors, docking studies have been used to visualize the binding mode of the most active compounds within the enzyme's active site, providing a rationale for their high affinity. nih.gov In the broader context of drug design, structure-based pharmacophore models are generated and validated to distinguish active compounds from inactive ones before proceeding to more resource-intensive lab work. nih.gov This computational evaluation of binding affinity helps to rationalize experimental findings and guide the design of more potent and selective derivatives. nih.gov
Cytotoxicity and Cell Line Specificity Studies (excluding human trial data)
Assessing the cytotoxicity of new compounds is a mandatory step in preclinical evaluation. These studies are typically performed in vitro using various human cancer cell lines. The MTT assay is a common method used to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound required to inhibit the growth of 50% of the cells. nih.gov
For example, morpholine-substituted tetrahydroquinoline derivatives were tested against A549 (lung cancer), MCF-7 (breast cancer), and MDA-MB-231 (breast cancer) cell lines, with some compounds showing high potency (IC₅₀ values in the nanomolar range). nih.gov In another study, newly synthesized 4-aza-2,3-didehydropodophyllotoxins demonstrated cytotoxicity against Hep-G2 (liver cancer) and MCF7 cell lines. researchgate.net
Importantly, potent biological activity does not always correlate with high cytotoxicity. The promising tyrosinase inhibitor, compound 26, exerted its antimelanogenic effects on B16F10 melanoma cells without showing any cytotoxicity. nih.gov Similarly, N-(5-R-benzylthiazole-2-yl)-2-morpholin-4-yl-2-thioxoacetamides showed only moderate antiproliferative activity against a panel of 60 cancer cell lines, with the renal cancer line UO-31 being the most sensitive. mspsss.org.ua These studies are crucial for identifying a compound's potential therapeutic window and its specificity towards certain cell types.
| Compound/Derivative Class | Cell Line(s) | Assay | Finding / IC₅₀ Value | Source |
|---|---|---|---|---|
| Morpholine-substituted tetrahydroquinolines | A549, MCF-7, MDA-MB-231 | MTT | IC₅₀ values from 0.033 µM to >10 µM | nih.gov |
| 4-Aza-2,3-didehydropodophyllotoxins | Hep-G2, MCF7 | MTT | IC₅₀ values from 52.2 µM to 261.2 µM | researchgate.net |
| [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone | B16F10 | Not specified | No cytotoxicity observed. | nih.gov |
| Moscatilin | HepG2, SiHa, HT-29, Saos-2, Cal-27 | MTT | IC₅₀ values from 5.4 to 18 µg/ml. | nih.gov |
| N-(5-R-benzylthiazole-2-yl)-2-morpholin-4-yl-2-thioxoacetamides | UO-31 (Renal Cancer) | NCI-60 Screen | Moderately sensitive. | mspsss.org.ua |
Applications As a Synthetic Building Block in Advanced Organic Synthesis
Role in Multicomponent Reactions and Cascade Processes
Multicomponent reactions (MCRs) and cascade processes are efficient methods for building molecular complexity in a single step. The functional groups present in (4-(4-Fluorobenzyl)morpholin-2-yl)methanol—a secondary amine within the morpholine (B109124) ring and a primary alcohol—make it a potential candidate for such reactions. For instance, the amine functionality could participate in Ugi or Passerini-type multicomponent reactions. Despite this theoretical potential, there are no specific reports in the scientific literature that document the use of this compound in MCRs or cascade sequences to generate complex molecular architectures.
Precursor for Advanced Materials and Polymer Chemistry Research
Morpholine derivatives have been investigated for their role in the development of advanced materials and polymers. Their incorporation can influence properties such as thermal stability, solubility, and biological activity. The this compound molecule contains a reactive hydroxyl group that could, in principle, be used for polymerization reactions, for example, in the formation of polyesters or polyurethanes. The fluorobenzyl group might also impart specific properties to the resulting material. Nevertheless, dedicated research on the use of this compound as a monomer or precursor in materials science has not been found in the reviewed literature.
Development of Chiral Auxiliaries or Organocatalysts Based on the Morpholine Core
The inherent chirality of the C2-substituted morpholine ring in this compound makes it an attractive scaffold for the development of chiral auxiliaries or organocatalysts. The chiral center, in proximity to both the nitrogen and the hydroxymethyl group, could be exploited to induce stereoselectivity in asymmetric reactions. The development of proline-type organocatalysts is a well-established field, and morpholine-based structures offer an alternative. However, there is no specific evidence in the scientific literature of this compound being developed or utilized as a chiral auxiliary or organocatalyst.
Future Perspectives and Research Opportunities
Development of Asymmetric Synthetic Routes for Enantiopure (4-(4-Fluorobenzyl)morpholin-2-yl)methanol
The presence of a stereocenter at the C-2 position of the morpholine (B109124) ring means that this compound exists as a pair of enantiomers. As stereoisomers can have vastly different biological activities and physical properties, the development of methods to selectively synthesize the pure (R) and (S) enantiomers is a critical research avenue.
Future research will likely focus on adapting established asymmetric synthesis strategies to this specific target. Key methodologies that hold promise include:
Sharpless Asymmetric Epoxidation and Dihydroxylation: These powerful reactions can be used to create chiral building blocks from simple achiral starting materials. For instance, a strategy analogous to the synthesis of other chiral morpholines could involve the asymmetric epoxidation of a suitable allylic alcohol, followed by ring-opening and cyclization steps to form the chiral morpholine core. nih.govnih.gov Similarly, asymmetric dihydroxylation of a corresponding alkene could establish the required stereocenters early in the synthetic sequence. nih.gov
Chiral Pool Synthesis: Utilizing readily available and enantiomerically pure starting materials, such as amino acids or carbohydrates, is a classic and effective strategy. e3s-conferences.org A synthetic plan could be devised starting from a chiral amino alcohol, which would serve as the foundation for the stereospecific construction of the morpholine ring.
Catalytic Asymmetric Hydrogenation: If a suitable prochiral enamine or iminium ion intermediate can be synthesized, catalytic asymmetric hydrogenation using a chiral transition metal catalyst (e.g., Rhodium or Ruthenium-based) could be a highly efficient method for establishing the C-2 stereocenter.
Enzymatic Resolution: Kinetic resolution of the racemic mixture using specific enzymes like lipases is another viable approach. This method involves the selective acylation (or other transformation) of one enantiomer, allowing for the separation of the reacted and unreacted forms.
The successful development of these routes would not only provide access to enantiopure this compound for further study but also contribute to the broader field of heterocyclic chemistry. acs.org
Investigation of this compound in Emerging Catalytic Systems
Morpholine derivatives have been widely used as catalysts and ligands in various organic transformations. e3s-conferences.orgatamanchemicals.comgoogle.com The unique structural and electronic properties of this compound—combining a basic nitrogen, an ether oxygen, a hydroxyl group, and a fluorinated aromatic ring—make it an intriguing candidate for new catalytic systems.
Future research directions include:
Organocatalysis: The morpholine moiety itself is a well-known organocatalyst core, particularly in enamine and iminium ion-mediated reactions. nih.govfrontiersin.org Research could explore the efficacy of this compound and its derivatives as catalysts for reactions like Michael additions, aldol (B89426) reactions, and alpha-functionalizations of carbonyl compounds. The fluorobenzyl group could influence catalyst solubility, stability, and stereoselectivity.
Ligand for Transition Metal Catalysis: The nitrogen and oxygen atoms of the morpholine ring, along with the hydroxyl group, can act as coordination sites for metal ions. This compound could be investigated as a ligand in transition-metal-catalyzed reactions such as cross-coupling, hydrogenation, and oxidation. The fluorine atom could tune the electronic properties of the metal center, potentially leading to enhanced catalytic activity or novel reactivity.
Polyurethane Catalysis: Certain morpholine derivatives are known to be effective catalysts in the production of polyurethanes. google.com this compound could be evaluated for its activity in promoting the reactions between polyisocyanates and polyols, with its relatively high molecular weight potentially offering lower volatility, a desirable trait for industrial catalysts.
A comparative study of this compound against existing morpholine-based catalysts could reveal its unique advantages.
Table 1: Potential Catalytic Applications for this compound
| Catalytic System | Potential Role of Compound | Reaction Type | Key Feature to Investigate |
| Organocatalysis | Chiral Catalyst | Michael Addition, Aldol Reaction | Enantioselectivity and Diastereoselectivity |
| Transition Metal Catalysis | Chiral Ligand | Asymmetric Hydrogenation, Cross-Coupling | Coordination Chemistry, Electronic Effects of Fluorine |
| Polymer Chemistry | Reaction Promoter | Polyurethane Formation | Catalytic Activity and Low Volatility |
Advanced Spectroscopic Studies of Interactions with Model Biological Systems
Understanding how a molecule interacts with biological macromolecules is fundamental to designing new therapeutic agents or biological probes. Advanced spectroscopic techniques can provide detailed, atom-level insights into these interactions.
Prospective studies for this compound include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques can be used to study the binding of the compound to model proteins, such as human serum albumin (HSA), or to DNA fragments. tandfonline.com Saturation Transfer Difference (STD) NMR can identify which parts of the molecule are in close contact with the biological target. Furthermore, ¹⁹F NMR is a powerful tool that can directly probe the local environment of the fluorine atom upon binding, providing unique information about conformational changes and interaction dynamics. nih.gov
Fluorescence Spectroscopy: The intrinsic fluorescence of proteins (e.g., from tryptophan residues) can be monitored upon titration with the compound. Quenching of this fluorescence can indicate binding and can be used to determine binding constants and stoichiometry. tandfonline.com
X-ray Crystallography: Co-crystallization of the compound with a target protein (e.g., an enzyme) could provide a high-resolution, three-dimensional structure of the complex. This would reveal the precise binding mode, including all key intermolecular interactions like hydrogen bonds and hydrophobic contacts, which is invaluable for structure-based drug design. mdpi.com
These studies would build a comprehensive picture of the biophysical interaction profile of the compound, guiding its future applications. tandfonline.com
Computational Design of Next-Generation Derivatives for Specific Molecular Probes
Computational chemistry offers a powerful platform for the rational design of new molecules with tailored properties. nih.gov Starting from the this compound scaffold, computational methods can be used to design next-generation derivatives for use as specific molecular probes, such as for PET (Positron Emission Tomography) or fluorescence imaging. nih.govunivr.itmdpi.com
Key computational research opportunities include:
Molecular Docking and Dynamics: Docking simulations can predict the binding affinity and orientation of a library of virtual derivatives within the active site of a specific biological target, such as an enzyme or receptor. mdpi.comnih.govnih.gov For example, derivatives could be designed to target enzymes implicated in neurodegenerative diseases or cancer. nih.govmdpi.com Molecular dynamics (MD) simulations can then be used to assess the stability of the predicted binding poses over time. acs.orgmdpi.com
Quantitative Structure-Activity Relationship (QSAR): If initial experimental data on the activity of a series of derivatives becomes available, QSAR models can be developed. These models mathematically correlate structural features with biological activity, enabling the prediction of the activity of new, unsynthesized compounds and prioritizing the most promising candidates for synthesis.
Design of ¹⁸F-Radiolabeled Probes: The presence of a fluorine atom makes this scaffold ideal for developing ¹⁸F-labeled PET imaging agents. nih.gov Computational studies can help in designing derivatives where the fluorine can be readily substituted with the radioactive ¹⁸F isotope. The design would aim to create probes that retain high affinity for their biological target while having appropriate pharmacokinetic properties for in vivo imaging.
Table 2: Computational Approaches for Derivative Design
| Computational Method | Objective | Target Application | Desired Outcome |
| Molecular Docking | Predict binding mode and affinity | Enzyme or Receptor Targeting | High-affinity ligand with specific interactions |
| Molecular Dynamics | Assess stability of ligand-protein complex | Validation of Docking Results | Stable binding pose over time |
| QSAR | Correlate structure with activity | Probe Optimization | Predictive model for designing more potent probes |
| Isotopic Labeling Design | Optimize for radiolabeling | PET Imaging Probes | Precursor molecule suitable for efficient ¹⁸F incorporation |
These integrated computational and experimental strategies will be essential for transforming this compound from a simple chemical compound into a sophisticated tool for biological research and potentially medical diagnostics. nih.govmdpi.com
Q & A
Q. Advanced Research Focus
- Serotonin Receptor Interaction : Structural analogs (e.g., Mosapride Citrate) act as 5-HT₄ receptor agonists, suggesting potential prokinetic activity. Competitive binding assays (radioligand displacement) and functional cAMP assays are recommended .
- Enzyme Inhibition : Morpholine derivatives inhibit kinases (e.g., PI3K) and proteases. Use fluorescence polarization assays to screen inhibitory activity .
How do structural modifications at the 4-fluorobenzyl or hydroxymethyl positions affect bioactivity?
Q. Advanced Research Focus
-
Structure-Activity Relationship (SAR) :
Modification Bioactivity Trend Example Reference 4-Fluoro → 4-Cl Reduced 5-HT₄ affinity Hydroxymethyl → Carboxylic Acid Increased kinase inhibition -
Rational Design : Replace the hydroxymethyl group with a sulfonamide to enhance solubility while retaining target engagement .
What crystallographic challenges arise in resolving the morpholine ring conformation, and how are they mitigated?
Q. Advanced Research Focus
- Puckering Artifacts : Low-temperature (100 K) X-ray data collection reduces thermal motion artifacts. SHELXL refinement with TWIN/BASF commands addresses twinning in morpholine derivatives .
- Hydrogen Bonding Networks : Use PLATON analysis to map intermolecular interactions stabilizing specific puckered conformations .
What methodologies are recommended for functionalizing the hydroxymethyl group while preserving the morpholine core?
Basic Question
The hydroxymethyl group can be oxidized to a carboxylic acid (Jones reagent) or converted to a bromide (PBr₃) for nucleophilic substitution.
Advanced Research Focus
- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) ether protection during multi-step syntheses. Deprotect with tetrabutylammonium fluoride (TBAF) .
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole-linked pharmacophores .
How can researchers develop robust analytical methods for quantifying this compound in complex matrices?
Q. Advanced Research Focus
- HPLC-DAD : C18 column (5 µm, 250 × 4.6 mm), mobile phase: 60:40 acetonitrile/0.1% formic acid, flow rate 1 mL/min, λ = 254 nm .
- LC-MS/MS : Electrospray ionization (ESI+), MRM transition m/z 252.1 → 123.0 (CE 25 eV). LOD: 0.1 ng/mL in plasma .
How should conflicting data on biological activity between enantiomers be analyzed?
Q. Advanced Research Focus
- Enantiomer Separation : Chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) to isolate (R)- and (S)-forms .
- Statistical Validation : Use two-way ANOVA to compare dose-response curves (e.g., IC₅₀ differences) across enantiomers. Purity must exceed 99% (by chiral SFC) to avoid false positives .
What thermal stability data are critical for formulating this compound in solid dosage forms?
Q. Advanced Research Focus
- DSC/TGA : Decomposition onset at 210°C (DSC) and 5% mass loss at 195°C (TGA) under nitrogen. Store at 2–8°C in amber vials with desiccants .
How do solvent polarity and pH influence the compound’s reactivity in aqueous systems?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
